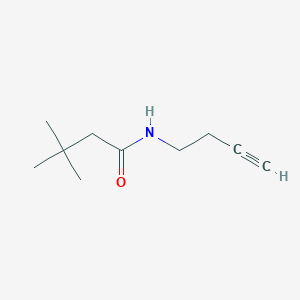

Butanamide, N-3-butyn-1-yl-3,3-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Crystal Structure

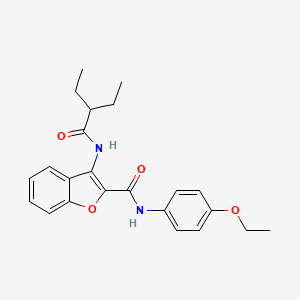

- Butanamide derivatives, including N,3-dimethyl-3-(perhydro-1,3,2-dioxazepin-2-yl)butanamide, exhibit certain conformational properties and nitrogen pyramidality, as revealed by X-ray diffraction studies (Shtamburg et al., 2011).

Chemical Synthesis and Reactivity

- 3-oxo-N-(pyridin-2-yl)butanamide compounds, related to the broader class of butanamides, are significant in synthetic chemistry, particularly as precursors for heterocyclic compounds (Fadda et al., 2015).

Herbicidal Activity

- Certain butanamide derivatives demonstrate herbicidal properties, particularly against purple nutsedge, showcasing their potential in agricultural applications (Shunichi et al., 2010).

Pharmaceutical Applications

- Novel butanamide derivatives have been identified as potent and selective CB2 cannabinoid receptor agonists, demonstrating potential in pain management (Chu et al., 2009).

- Butanamide derivatives have been explored as dipeptidyl peptidase IV inhibitors, showcasing potential in the treatment of type 2 diabetes (Edmondson et al., 2006).

Biochemistry and Molecular Biology

- N-[3-Chloro-2-(Substituted)-4-Oxazetidin-1-Yl]-4-(1h-Indol-3-Yl) Butanamide Derivatives are notable for their alpha-amylase inhibitory activity, relevant in biochemical research (Mathew et al., 2015).

Antimicrobial Properties

- Derivatives of 3-oxo-N-(pyrimidin-2-yl)butanamide have been synthesized and evaluated for antimicrobial activity, indicating potential in developing new antimicrobial agents (Farag et al., 2009).

Anticonvulsant Agents

- New hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives have been synthesized and evaluated for their effectiveness against seizures (Kamiński et al., 2015).

Miscellaneous Applications

- Further research includes exploring the structural properties and acidity of 4-hydroxy-N-(2-hydroxyethyl)butanamides (Duarte-Hernández et al., 2015), and investigating N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides as tyrosinase and melanin inhibitors (Raza et al., 2019).

Mechanism of Action

Target of Action

It is known that similar compounds have been used as proteomic cysteine probes , suggesting that this compound may interact with cysteine residues in proteins.

Mode of Action

It is known that similar compounds have been used in covalent ligand directed release chemistry (coldr) . This suggests that N-(but-3-yn-1-yl)-3,3-dimethylbutanamide may form a covalent bond with its target, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as a proteomic cysteine probe , it may affect pathways involving proteins with cysteine residues.

Pharmacokinetics

Similar compounds are known to be used in biochemical research, suggesting that they may have suitable bioavailability for such applications .

Result of Action

As a potential proteomic cysteine probe , it may lead to changes in the function of proteins with cysteine residues.

Action Environment

Similar compounds are typically stored at 2-8°c , suggesting that temperature may play a role in maintaining the compound’s stability.

Properties

IUPAC Name |

N-but-3-ynyl-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-5-6-7-11-9(12)8-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHQVAPGHRHQFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2410965.png)

![2-(4-Fluorophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2410968.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea](/img/structure/B2410978.png)

![6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2410979.png)

![benzyl N-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B2410980.png)